2,2-Diethylazetidine

Description

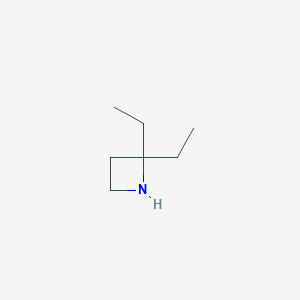

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

2,2-diethylazetidine |

InChI |

InChI=1S/C7H15N/c1-3-7(4-2)5-6-8-7/h8H,3-6H2,1-2H3 |

InChI Key |

ITXYDHCNXASMEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diethylazetidine and Diethyl Substituted Azetidine Derivatives

Synthetic Approaches to Azetidine-2,4-diones Bearing Diethyl Substitution

The creation of the diethyl-substituted azetidine-2,4-dione (B14163061) ring is a critical step, achieved through a limited number of reliable methods. These approaches are designed to efficiently form the cyclic dione (B5365651) structure.

A principal and effective method for synthesizing 1-aryl-3,3-diethylazetidine-2,4-diones is the condensation reaction between an appropriate aniline (B41778) derivative and 2,2-diethyl malonyl dichloride. mdpi.comresearchgate.net This reaction is typically performed in a dry solvent, such as dichloromethane, with a tertiary amine like triethylamine (B128534) acting as a base to neutralize the hydrogen chloride byproduct. mdpi.com

The reaction involves the nucleophilic attack of the amine on the highly reactive acyl chloride groups of the malonyl dichloride, leading to the formation of an intermediate malonamide (B141969) which subsequently cyclizes to form the azetidine-2,4-dione ring. For instance, the reaction of 1-(4-aminophenyl)-2-chloroethanone (B1601970) with 2,2-diethyl malonyl dichloride in the presence of triethylamine yields 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione. mdpi.com Similarly, reacting 4-chloroaniline (B138754) with diethylmalonyl dichloride produces 1-(4-chlorophenyl)-3,3-diethylazetidine-2,4-dione. researchgate.net While this method is effective, the use of unsubstituted malonyl dichloride can sometimes lead to the formation of colored impurities due to the reactivity of the α-hydrogens. researchgate.net In contrast, using a substituted version like dimethyl malonyl dichloride often results in cleaner reactions with high yields. researchgate.net

Table 1: Examples of Condensation Reactions for 3,3-Diethylazetidine-2,4-dione (B1329865) Synthesis

| Amine Reactant | Product | Reference |

|---|---|---|

| 1-(4-aminophenyl)-2-chloroethanone | 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione | mdpi.com |

| 4-chloroaniline | 1-(4-Chlorophenyl)-3,3-diethylazetidine-2,4-dione | researchgate.net |

Cycloaddition Reactions in Diethylazetidine-2,4-dione Synthesis

Cycloaddition reactions represent another pathway to the azetidine (B1206935) core, involving the combination of two unsaturated molecules to form a cyclic product. mdpi.comlibretexts.org

The [2+2] cycloaddition of a ketene (B1206846) with an isocyanate is a known method for forming the β-lactam ring of an azetidinedione. youtube.com This reaction proceeds through a concerted mechanism where the ketene and isocyanate align to form the four-membered ring. wikipedia.org However, this approach has limitations, particularly when aliphatic isocyanates are used. Research has shown that the thermal cycloaddition between a ketene and an aliphatic isocyanate is generally inefficient, resulting in low product yields of around 20%. acs.org This low reactivity has led researchers to seek alternative synthetic routes for N-alkyl substituted azetidine-2,4-diones. acs.org

To overcome the low yields of ketene-isocyanate cycloadditions for N-alkyl derivatives, photochemical methods have been employed. acs.org Sensitized photocyclization offers an effective alternative for synthesizing N-alkyl azetidine-2,4-diones. acs.org This process involves a key photochemical cyclization step. Although specific details on the sensitized photocyclization for 2,2-diethylazetidine were not extensively covered in the reviewed literature, the principle has been applied successfully for analogous structures like N,N′-alkylene bis(3,3-dimethylazetidine-2,4-dione)s. acs.org This technique generally involves the photoisomerization of a precursor to a reactive intermediate which then undergoes cyclization to form the desired ring system. beilstein-journals.org

Functionalization Strategies for the this compound Scaffold

Once the 3,3-diethylazetidine-2,4-dione core is synthesized, it can be further modified. These modifications are crucial for developing derivatives with specific properties.

The nitrogen atom of the azetidine ring, or more commonly, a substituent attached to it, is a primary site for functionalization. While direct N-substitution on an unsubstituted this compound can be achieved through methods like palladium-catalyzed coupling with aryl bromides, much of the reported research focuses on modifying an existing N-aryl substituent. scribd.com

For example, the 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione intermediate can undergo further reaction. mdpi.com Treatment of this compound with various substituted thioureas in refluxing ethanol (B145695) leads to the formation of a new series of thiazole (B1198619) derivatives, effectively functionalizing the N-phenyl group. mdpi.comresearchgate.net Another strategy involves the bromination of the methyl group on a 3,3-diethyl-1-(4-tolyl)azetidine-2,4-dione using N-bromosuccinimide (NBS), followed by reaction with a nucleophile like thiophenol to introduce new functional groups. tandfonline.com These N-substitutions are key to creating diverse libraries of compounds based on the this compound-2,4-dione scaffold. mdpi.comtandfonline.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,3-diethylazetidine-2,4-dione |

| 2,2-Diethyl malonyl dichloride |

| 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione |

| 1-(4-aminophenyl)-2-chloroethanone |

| Triethylamine |

| Dichloromethane |

| 1-Aryl-3,3-diethylazetidine-2,4-diones |

| 4-chloroaniline |

| 1-(4-Chlorophenyl)-3,3-diethylazetidine-2,4-dione |

| p-toluidine |

| 3,3-diethyl-1-(4-tolyl)azetidine-2,4-dione |

| Dimethyl malonyl dichloride |

| N-alkyl azetidine-2,4-diones |

| N,N′-alkylene bis(3,3-dimethylazetidine-2,4-dione)s |

| Thiazole |

| Thiourea |

| N-bromosuccinimide |

| Thiophenol |

Introduction of Diverse Substituents onto Azetidine Rings

The functionalization of the azetidine ring is crucial for developing a wide array of derivatives with tailored properties. Researchers have employed several strategies to introduce substituents at various positions on the azetidine core.

One common approach involves the nucleophilic substitution of a leaving group on the azetidine ring. For instance, trans-2-aryl-3-chloroazetidines have been used as building blocks for synthesizing different 3-substituted azetidines. researchgate.net The chlorine atom can be displaced by a variety of carbon, nitrogen, sulfur, and oxygen nucleophiles, leading to a diverse set of derivatives in good to high yields. researchgate.net Similarly, the reaction of 1-azabicyclo[1.1.0]butane with reagents like hydrochloric acid-ethanol, hydrobromic acid, and ethyl chloroformate results in 3-monosubstituted and 1,3-disubstituted azetidine derivatives. researchgate.net

Another powerful method is the aza-Michael addition. This reaction has been effectively used to create functionalized 3-substituted 3-(acetoxymethyl)azetidines by reacting methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles. mdpi.com Furthermore, diversification can be achieved through cross-coupling reactions. The Suzuki–Miyaura cross-coupling has been successfully applied to brominated pyrazole–azetidine hybrids to introduce a range of substituents. mdpi.com

More complex substitution patterns can be achieved through cyclization reactions of appropriately substituted precursors. The iodocyclisation of multi-substituted homoallylamines is a known method for producing multi-substituted azetidine derivatives. bham.ac.uk Reductive cyclisation of γ-haloalkyl-imines is another route to N-substituted azetidines. bham.ac.uk For stereoselective synthesis, an anionic intramolecular alkylation of amino chlorides derived from β-amino alcohols can produce 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org This method involves the formation of an aziridinium (B1262131) ion intermediate, which is then regioselectively opened by a chloride anion. arkat-usa.org

The reactivity of the azetidine ring itself can be harnessed for substitution. Azetidin-2,4-diones, for example, exhibit selective reactivity towards primary amines, allowing for specific functionalization. researchgate.net

Table 1: Methods for Introducing Substituents onto Azetidine Rings

| Method | Precursor/Intermediate | Type of Substituent Introduced | Reference |

|---|---|---|---|

| Nucleophilic Substitution | trans-2-Aryl-3-chloroazetidines | Carbon, Nitrogen, Sulfur, Oxygen Nucleophiles | researchgate.net |

| Ring Opening of Bicyclic Precursor | 1-Azabicyclo[1.1.0]butane | Halogens, Ester, Carbonyl groups | researchgate.net |

| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | NH-Heterocycles | mdpi.com |

| Suzuki–Miyaura Cross-Coupling | Brominated pyrazole–azetidine hybrid | Boronic acids | mdpi.com |

| Iodocyclisation | Multi-substituted homoallylamines | Various substituents from the precursor | bham.ac.uk |

| Anionic Intramolecular Alkylation | Amino chlorides from β-amino alcohols | Alkyl/Aryl groups with cis-stereochemistry | arkat-usa.org |

Optimization of Reaction Conditions and Yield Enhancement in Diethylazetidine Synthesis

A key example is the synthesis of 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione. This compound is prepared from 1-(4-aminophenyl)-2-chloroethanone and 2,2-diethyl malonyl dichloride. mdpi.com The optimization of this reaction involves careful control of reagents and conditions.

Table 2: Optimized Reaction Conditions for 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione Synthesis mdpi.com

| Parameter | Condition |

|---|---|

| Reactant 1 | 1-(4-aminophenyl)-2-chloroethanone |

| Reactant 2 | 2,2-diethyl malonyl dichloride |

| Base | Triethylamine |

| Solvent | Dry Dichloromethane |

| Temperature | Room Temperature |

The subsequent step, a Hantzsch reaction with thioureas to form thiazole derivatives, was also optimized, yielding products in a range of 52–99%. mdpi.com This highlights that optimization is often a multi-stage process.

General strategies for reaction optimization are broadly applicable and include methods like "One Factor At a Time" (OFAT), where individual parameters such as temperature, solvent, and reagent concentration are varied sequentially, and "Design of Experiments" (DoE), a statistical approach for simultaneously assessing multiple parameters. prismbiolab.com The goal is to find a robust set of conditions that consistently provides high yields. prismbiolab.com

Furthermore, yield enhancement can be achieved by addressing equilibrium limitations in a reaction. mpg.de This can be accomplished by removing a byproduct as it is formed, thereby shifting the equilibrium towards the desired product. mpg.de While some synthetic routes, such as those involving ketene reactions with aliphatic isocyanates to form azetidine rings, suffer from inherently low yields (around 20%), indicating a significant need for optimization or alternative synthetic design. acs.org

Table 3: Factors Considered in Reaction Optimization

| Factor | Description | Potential Impact |

|---|---|---|

| Solvent | The medium in which the reaction occurs. | Affects solubility, reactivity, and can influence reaction pathways. Greener solvents are preferred. scielo.brmdpi.com |

| Temperature | The thermal energy supplied to the reaction. | Influences reaction rate and selectivity. |

| Reagent Concentration | The amount of each reactant relative to others. | Can affect reaction rate, selectivity, and equilibrium position. scielo.br |

| Catalyst | A substance that increases the reaction rate without being consumed. | Choice and concentration can dramatically affect yield and selectivity. |

| Reaction Time | The duration of the reaction. | Needs to be sufficient for completion but minimized to prevent side reactions or degradation. scielo.brulisboa.pt |

| Workup Procedure | The process of isolating and purifying the product. | Inefficient purification can lead to significant loss of yield. |

By systematically investigating these factors, chemists can significantly improve the efficiency and output of synthetic routes leading to this compound and its derivatives.

Mechanistic Investigations of Chemical Transformations Involving Diethylazetidine Systems

Elucidation of Reaction Pathways and Identification of Key Intermediates

Mechanistic studies of azetidine (B1206935) systems, including diethylazetidine derivatives, reveal complex reaction pathways and the formation of critical intermediates that dictate the final product structure. While specific studies on 2,2-diethylazetidine are not extensively detailed in the literature, the general principles of azetidine reactivity provide a strong framework for understanding its chemical transformations.

One common pathway for azetidine synthesis is the intramolecular cyclization of precursors. For instance, the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds through a pathway where the Lewis acid catalyst activates the epoxide ring, facilitating a nucleophilic attack by the amine. frontiersin.org This regioselective ring-opening is a key step in forming the strained four-membered azetidine ring. frontiersin.org In other syntheses, azetidines themselves can serve as key intermediates. The reaction of tris(benzene sulfonate) of 1,1,1-tris(hydroxymethyl)ethane (B165348) with 1,2-ethanediamine can yield a quadridentate amine that incorporates an azetidine ring, suggesting that the azetidine structure is an intermediate in the formation of more complex polyamine ligands. rsc.orgrsc.org

Radical-mediated pathways offer another route to functionalized azetidines. Photo-induced copper catalysis enables a [3+1] radical cascade cyclization involving tertiary alkylamines and alkynes. The proposed mechanism identifies several key radical intermediates. An α-aminoalkyl radical is first generated through deprotonation and single-electron transfer (SET) from a Cu(0) complex. This radical adds to an alkyne to form a vinyl radical species, which then undergoes a 1,5-hydrogen atom transfer (HAT) to produce a more stable tertiary radical. This tertiary radical intermediate subsequently undergoes a 4-exo-trig cyclization to form the azetidine ring before being reduced and protonated to yield the final product. nih.gov

Computational studies have been instrumental in elucidating pathways for photochemical reactions. The photoinduced [2+2] cycloaddition to form azetidines, known as the aza Paternò-Büchi reaction, is believed to proceed through a stepwise mechanism. acs.orgresearchgate.net This pathway involves the initial formation of a diradical intermediate following the interaction between an excited state imine and a ground state alkene. acs.org The subsequent ring closure of this diradical intermediate leads to the final azetidine product. Similarly, mechanistic investigations into the photocatalytic reductive ring-opening of azetidines suggest that carbon radicals and carbanions may be generated as key intermediates. researchgate.net

The table below summarizes key intermediates identified in various reaction pathways leading to or involving azetidine systems.

| Reaction Type | Key Intermediate(s) | Precursors | Catalyst/Conditions |

| Intramolecular Aminolysis | Lewis acid-activated epoxide | cis-3,4-epoxy amines | La(OTf)₃ |

| [3+1] Radical Cyclization | α-aminoalkyl radical, vinyl radical, tertiary carbon radical | Tertiary alkylamines, alkynes | Photo-induced Copper(I) |

| Aza Paternò-Büchi Reaction | Diradical | Imine, alkene | Photochemical (light) |

| Palladium-Catalyzed C-H Amination | Octahedral Pd(IV) species | Amine with a γ-C-H bond | Pd(II) catalyst, oxidant |

Transition State Analysis in Azetidine Ring Chemistry

Transition state analysis, often performed using computational chemistry, provides critical insights into the energetics and stereochemical outcomes of reactions involving the azetidine ring. The high ring strain of the four-membered ring influences the geometry and energy of transition states in both its formation and cleavage.

In the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for azetidine synthesis, the key step is a reductive elimination at an alkyl–Pd(IV) intermediate. Mechanistic proposals suggest that the transition state involves an octahedral Pd(IV) species, which undergoes intramolecular cyclization to forge the azetidine ring. rsc.org The stereochemistry and feasibility of this ring closure are dictated by the energy of this transition state.

For the [3+1] radical cascade cyclization, the diastereoselectivity of the final azetidine product is rationalized through a steric-based model of the transition state during the 4-exo-trig cyclization of the tertiary radical intermediate. The reaction favors the anti-diastereomer, which is formed via a less-strained transition state. nih.gov This illustrates how the steric environment, particularly with substituents like diethyl groups, can significantly influence the energy of competing transition states and thus the product distribution.

The table below presents calculated energy barriers for key steps in the formation of azetidine and oxetane (B1205548) photoproducts, highlighting the kinetic preference for azetidine.

| Reaction Step | Transition State | Calculated Barrier (kcal/mol) | Method |

| Aziridine Ring Expansion | Alkenyl aziridinium (B1262131) ylide intermediate | Not specified | Rh-catalyzed reaction |

| Azetidine Formation (H-transfer) | H3' back-transfer to N3' | 5.7 (with ZPE corrections) | B3LYP/6-311++G(d,p) |

| Azetidine Ring Closure (Triplet) | AZ-TS4 | 38.4 | B3LYP/6-311++G(d,p) |

| Oxetane Ring Closure (Triplet) | OX-TS2 | 34.1 | B3LYP/6-311++G(d,p) |

Data sourced from computational studies on related azetidine formation pathways. researchgate.netacs.org

Kinetic Studies on the Reactivity of Diethylazetidine Derivatives

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into reaction mechanisms and the factors that control reactivity. For diethylazetidine derivatives, kinetic analyses have been performed in the context of their biological activity and their formation in complex chemical reactions.

A study on 3,3-diethylazetidine-2,4-dione (B1329865) based thiazoles as inhibitors of human neutrophil elastase (HNE) involved detailed kinetic analysis to determine the mechanism of inhibition. nih.gov Using Lineweaver-Burk plots and Dixon analysis, researchers determined that these derivatives act as mixed-type inhibitors. This indicates that the compounds can bind to both the free enzyme and the enzyme-substrate complex. Kinetic parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and inhibition constants (Kᵢ and Kᵢₛ) were determined for a series of derivatives. For example, one of the potent compounds exhibited a Kᵢ of 160.70 nM and a Kᵢₛ of 455.50 nM. nih.gov Such kinetic data are crucial for understanding the structure-activity relationship and the dynamic interaction between the inhibitor and the enzyme.

While direct kinetic studies on the reactivity of the this compound parent ring are limited, computational studies provide a rationale for the observed reaction rates in azetidine synthesis. Theoretical analysis of the formation of azetidine in TC(6–4) photoproducts explains why its rate of formation is faster than that of the analogous oxetane. acs.org The key difference lies in an intermediate hydrogen transfer step required for azetidine formation. This step has a low activation barrier (calculated to be 5.7 kcal/mol with ZPE corrections) and is exothermic, which kinetically favors the azetidine pathway. acs.org This comparison of reaction barriers provides a powerful, albeit theoretical, kinetic basis for the preferential formation of the azetidine ring in this specific photochemical context.

The table below summarizes kinetic data for the inhibition of Human Neutrophil Elastase by a selected 3,3-diethylazetidine-2,4-dione derivative.

| Compound | IC₅₀ (nM) | Kᵢ (nM) | Kᵢₛ (nM) | Inhibition Mechanism |

| Thiazole (B1198619) Derivative 3a | 227.29 | 160.70 | 455.50 | Mixed |

| Thiazole Derivative 3j | 248.74 | 185.70 | 487.80 | Mixed |

Data from kinetic analysis of HNE inhibition. nih.gov

Role of Catalysis in Mechanistic Pathways of Azetidine Synthesis and Reactivity

Catalysis plays a pivotal role in the synthesis and transformation of azetidine rings, enabling efficient and selective reactions under mild conditions by altering mechanistic pathways. Various catalytic systems, including Lewis acids, transition metals, and photocatalysts, have been developed to construct and functionalize the strained azetidine core.

Lewis Acid Catalysis: Lewis acids are effective in activating substrates for azetidine synthesis. For example, Lanthanide(III) triflates, such as La(OTf)₃, catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org The catalyst functions by coordinating to the oxygen atom of the epoxide, which polarizes the C-O bonds and facilitates nucleophilic attack by the tethered amine at the C3 position, overriding the high basicity of the amine that would typically quench the acid promoter. frontiersin.org

Transition Metal Catalysis: Palladium and copper complexes are widely used to forge the azetidine ring through novel mechanistic pathways. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination involves a mechanism where the catalyst facilitates the functionalization of a typically inert C-H bond. rsc.org The proposed pathway proceeds through an alkyl-Pd(IV) intermediate which undergoes reductive elimination to form the azetidine ring. rsc.org Photo-induced copper catalysis enables a [3+1] radical cascade cyclization of tertiary alkylamines with alkynes. nih.gov Here, a copper(I) complex, upon photoexcitation, initiates a single-electron transfer (SET) process to generate a key α-aminoalkyl radical, which then proceeds through a series of steps to form the azetidine product. nih.gov

Photocatalysis and Organocatalysis: Visible-light photocatalysis has emerged as a powerful tool for azetidine synthesis via [2+2] cycloadditions (the aza Paternò-Büchi reaction). rsc.orgmit.edu Iridium(III) photocatalysts can activate 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling their cycloaddition with alkenes to form functionalized azetidines. rsc.org This mechanism circumvents the rapid relaxation of excited imine states that typically hinders this transformation. researchgate.net Furthermore, chiral hydrogen-bond-donor catalysts, such as squaramides, have been shown to promote highly enantioselective ring-opening of azetidines. acs.org These catalysts operate by forming noncovalent interactions with the azetidinium ion and the nucleophile, pre-organizing them in the transition state to achieve high levels of stereocontrol. acs.org

| Catalyst Type | Example Catalyst | Reaction | Mechanistic Role |

| Lewis Acid | La(OTf)₃ | Intramolecular aminolysis of epoxy amines | Epoxide ring activation |

| Transition Metal | Palladium(II) complexes | Intramolecular C(sp³)–H amination | C-H activation and reductive elimination |

| Transition Metal | Copper(I) complexes | [3+1] Radical cascade cyclization | Single-electron transfer to generate radical intermediates |

| Photocatalyst | fac-[Ir(dFppy)₃] | Intermolecular [2+2] photocycloaddition | Triplet energy transfer to activate oxime precursor |

| Organocatalyst | Chiral Squaramide | Enantioselective ring-opening | H-bond donation to organize reactants in transition state |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Diethylazetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 2,2-diethylazetidine is predicted to show distinct signals corresponding to the protons of the ethyl groups and the azetidine (B1206935) ring. The protons on the two ethyl groups are chemically equivalent and would produce two characteristic signals: a triplet for the six methyl (CH₃) protons and a quartet for the four methylene (B1212753) (CH₂) protons, arising from spin-spin coupling.

The protons on the azetidine ring at positions C3 and C4 are chemically non-equivalent and are expected to appear as multiplets in the region of 2.5-3.5 ppm, a typical range for protons adjacent to a nitrogen atom. The N-H proton of the secondary amine is anticipated to produce a broad singlet, with a chemical shift that can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ethyl CH₃ | ~0.9 | Triplet (t) | 6H |

| Ethyl CH₂ | ~1.5 | Quartet (q) | 4H |

| Ring CH₂ (C3) | ~2.7 | Multiplet (m) | 2H |

| Ring CH₂ (C4) | ~3.1 | Multiplet (m) | 2H |

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, five distinct signals are predicted, corresponding to the five non-equivalent carbon atoms. The quaternary carbon at the C2 position, bonded to the two ethyl groups, is expected to be the most deshielded among the sp³ carbons due to substitution and will likely appear as a weak signal. The C4 carbon, being directly attached to the electronegative nitrogen atom, would also exhibit a downfield chemical shift. In the related compound 4,4-diethylazetidin-2-one, the ethyl group carbons resonate at approximately 8.6 ppm (CH₃) and 29.5 ppm (CH₂), with the quaternary carbon appearing at 57.7 ppm. nih.gov For derivatives such as 3,3-diethylazetidine-2,4-dione (B1329865), characteristic peaks for the ethyl groups are observed around 9.40 ppm (CH₃) and 23.30 ppm (CH₂). mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | 8-12 |

| Ethyl CH₂ | 28-32 |

| Ring C3 | 35-45 |

| Ring C4 | 45-55 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. sigmaaldrich.com It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural clues. The molecular formula of this compound is C₇H₁₅N, giving it a nominal molecular weight of 113 g/mol . vulcanchem.com The presence of a single nitrogen atom dictates that the molecular ion peak (M⁺•) will have an odd m/z value, consistent with the Nitrogen Rule.

Upon electron impact ionization, the molecular ion can undergo fragmentation. A primary and highly probable fragmentation pathway for this compound is alpha-cleavage, which involves the loss of one of the ethyl groups (a radical of mass 29). This process would lead to a stable cation and result in a prominent peak at m/z 84. msu.edu Other fragmentations, such as the loss of a methyl radical (mass 15) to yield a peak at m/z 98, are also possible but generally less favored. whitman.edu

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. libretexts.org For this compound, HRMS would be able to distinguish its exact mass (113.1208 amu) from other potential formulas having the same nominal mass. For instance, HRMS analysis of a derivative, 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione, has been used to confirm its proposed structure by matching the experimentally found mass to the calculated mass with high precision. mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 113 | [C₇H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₆H₁₂N]⁺ | [M - CH₃]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. savemyexams.com This technique is particularly useful for identifying the functional groups present. libretexts.org

The IR spectrum of this compound is expected to display several characteristic absorption bands. A key feature would be a single, moderately intense band in the 3300-3500 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary amine. ucalgary.ca Strong, sharp peaks appearing just below 3000 cm⁻¹ are due to the C-H stretching of the sp³-hybridized carbons in the ethyl groups and the azetidine ring. Additionally, a C-N stretching absorption is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 | Medium, single peak |

| C-H Stretch | Alkane (sp³) | 2850-2960 | Strong, sharp |

| CH₂ Bend | Methylene | ~1465 | Variable |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed. nih.gov

While no crystal structure for this compound itself has been reported in the searched literature, analysis of related compounds provides insight into the structural features of the diethylazetidine framework. For example, the X-ray structure of methylenebis(3,3-diethylazetidine-2,4-dione) has been determined. rsc.org In this derivative, the four-membered azetidine ring was found to be planar, with internal bond angles of 94.4° (C–N–C), 91.0° (N–C–C), and 83.6° (C–C–C). rsc.org This demonstrates that X-ray crystallography can provide highly accurate geometric parameters for substituted azetidine rings, which would be essential for a complete structural elucidation of this compound should a suitable crystal be obtained.

Conformational Analysis and Geometrical Parameters of the Azetidine Ring

Gas-phase electron diffraction and microwave spectroscopy studies on the parent azetidine molecule have established that the ring is not planar. mdpi.com The equilibrium structure is puckered, characterized by a dihedral angle, which describes the folding of the ring. For the parent azetidine, this puckering angle has been determined to be approximately 37°. Current time information in Bangalore, IN. This puckering helps to relieve some of the torsional strain that would be present in a planar conformation. The barrier to ring inversion, where the ring flips between two equivalent puckered conformations, is relatively low. Current time information in Bangalore, IN.

The introduction of substituents on the azetidine ring significantly influences its conformational preferences and geometrical parameters. For this compound, the geminal diethyl groups at the C2 position introduce considerable steric bulk. This steric hindrance is expected to have a pronounced effect on the ring's puckering and the rotational conformations of the ethyl groups themselves. While specific experimental data on the conformational analysis of this compound is not extensively documented in the surveyed literature, principles of conformational analysis for substituted cycloalkanes and heterocycles provide a strong basis for prediction. oregonstate.edulibretexts.org The molecule will adopt a conformation that minimizes steric interactions between the ethyl groups and the substituents on the nitrogen and the adjacent C3 and C4 ring positions. utdallas.edunobelprize.org The presence of two substituents at the same carbon atom generally affects the degree of puckering and can influence the bond angles within the ring to accommodate the bulky groups.

The fundamental geometrical parameters of the parent azetidine ring, determined through gas-phase electron diffraction, serve as a baseline for understanding substituted derivatives. These parameters indicate the inherent strain in the four-membered ring system. Current time information in Bangalore, IN.

Table 1: Geometrical Parameters of the Parent Azetidine Ring

| Parameter | Value |

| C-N Bond Length | 1.48 Å |

| C-C Bond Length | 1.55 Å |

| C-N-C Bond Angle | ~90° |

| C-C-N Bond Angle | ~87-88° |

| C-C-C Bond Angle | ~87° |

| Puckering Dihedral Angle | ~37° Current time information in Bangalore, IN. |

Note: The values are approximate and derived from studies on the parent azetidine molecule. The presence of diethyl groups at the C2 position in this compound would be expected to cause deviations in these parameters.

Theoretical calculations on related substituted azetidines have shown that both envelope and twisted-chair-like conformations are possible, with the preferred conformation depending on the nature and position of the substituents. rsc.org For 2,2-disubstituted azetidines, the energetic barrier to ring inversion and the specific puckering angle would be highly dependent on minimizing the steric clash of the ethyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. acs.orgufg.br The absorption of a photon of a specific energy excites an electron from a lower-energy molecular orbital to a higher-energy one. khanacademy.org

For saturated heterocyclic amines like this compound, the expected electronic transitions are primarily of the n → σ* (n-to-sigma star) type. These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair (the 'n' orbital) into an antibonding sigma orbital (σ*) associated with the C-N or C-H bonds.

The applicability of UV-Vis spectroscopy for detailed structural or quantitative studies of simple alkyl-substituted azetidines is therefore limited. The technique becomes more informative when chromophores—parts of a molecule that absorb light—are present. libretexts.orgaps.org If the azetidine ring were substituted with groups capable of π → π* or n → π* transitions (e.g., carbonyl groups, aromatic rings, or double bonds), distinct absorption bands would appear at longer, more accessible wavelengths. mdpi.comresearchgate.net For instance, studies on azetidine derivatives incorporated into larger conjugated systems show characteristic UV-Vis spectra, but these absorptions are attributable to the electronic transitions within the conjugated system rather than the saturated azetidine ring itself. researchgate.net

In the absence of such chromophores, as is the case for this compound, UV-Vis spectroscopy is not typically the primary method for its structural characterization or for studying its electronic properties, with techniques like NMR and mass spectrometry being far more informative.

Computational and Theoretical Investigations of 2,2 Diethylazetidine and Analogues

Quantum Chemical Calculations for Electronic and Geometric Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic and geometric properties of molecules. researchgate.netnih.gov DFT methods are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry), as well as to calculate various electronic descriptors. researchgate.net For azetidine (B1206935) derivatives, DFT can elucidate bond lengths, bond angles, dihedral angles, and the distribution of electron density across the molecule.

These calculations are crucial for understanding the inherent strain and stability of the four-membered azetidine ring. researchgate.netnih.gov The ring-strain energy of azetidine is significant (approximately 25.2 kcal/mol), which influences its chemical behavior and stability. researchgate.net DFT studies can precisely model this strain and predict how substituents, such as the two ethyl groups in 2,2-diethylazetidine, affect the ring's geometry and electronic structure. While specific DFT data for this compound is not extensively published, calculations on analogous azetidine structures provide a reliable framework for its expected properties. nih.govfrontiersin.org

Table 1: Representative Geometric Parameters Calculated by DFT for an Azetidine Ring

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C-N Bond Length | ~1.47 Å | The length of the carbon-nitrogen bonds within the ring. |

| C-C Bond Length | ~1.55 Å | The length of the carbon-carbon bonds within the ring. |

| C-N-C Bond Angle | ~92° | The bond angle around the nitrogen atom in the ring. |

Note: This table contains representative data for a generic azetidine ring to illustrate the outputs of DFT calculations; specific values for this compound would require dedicated computation.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations used to explain and predict chemical reactivity. mit.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For azetidine analogues, the nature and position of substituents can significantly modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

Table 2: Conceptual Frontier Molecular Orbital Energies and Reactivity Indices

| Compound/Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) | Implied Reactivity |

|---|---|---|---|---|

| Azetidine (unsubstituted) | -6.5 | 1.5 | 8.0 eV | Low |

| Analogue with Electron-Donating Group | -5.8 | 1.6 | 7.4 eV | Moderate |

Note: This table presents conceptual data to illustrate how substituents might influence the electronic properties of an azetidine ring. Actual values would be determined via specific DFT calculations.

Quantum chemical methods are highly effective in predicting various spectroscopic parameters, which aids in the characterization and identification of molecules. DFT calculations can simulate vibrational spectra (Infrared and Raman) by calculating the frequencies and intensities of vibrational modes. These theoretical spectra can be compared with experimental data to confirm the structure of synthesized compounds like this compound analogues.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be accurately predicted. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, a theoretical NMR spectrum can be generated. This is particularly useful for complex molecules where spectral assignment can be challenging. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and ring puckering. For this compound, the four-membered ring is not planar and exists in puckered conformations. The two ethyl groups at the C2 position also have multiple rotational conformations.

Computational methods can map the potential energy surface of the molecule to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). By calculating the relative energies of all possible conformers, an energetic profile can be constructed. This analysis is crucial for understanding which conformation is likely to be dominant under specific conditions and how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This provides a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could reveal how the azetidine ring puckers and how the diethyl substituents move and interact with solvent molecules. Such simulations are essential for understanding how the molecule behaves in a biological context, for instance, how it might adapt its conformation to fit into the binding site of a protein. Studies on azetidin-2-one derivatives have successfully used MD simulations to assess the stability of ligand-protein complexes over time.

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). rjptonline.orgrjptonline.org This method is central to drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target. rjptonline.orgresearchgate.net

For analogues of this compound, molecular docking can be used to model their interactions with specific enzymes or receptors. rjptonline.orgresearchgate.net For instance, various azetidine derivatives have been studied as inhibitors of targets like the Monoamine Oxidase A (MAO-A) enzyme, STAT3, and tubulin. rjptonline.orgresearchgate.netnih.gov The docking process involves placing the ligand in the active site of the receptor and evaluating different binding poses using a scoring function, which estimates the binding affinity.

The output of a molecular docking study includes the predicted binding energy (or docking score) and the specific intermolecular interactions between the ligand and the receptor. The binding energy is an estimate of the strength of the interaction, with lower (more negative) values typically indicating a more favorable binding.

Analysis of intermolecular contacts reveals the specific forces that stabilize the ligand-receptor complex. These can include:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals forces: General attractive or repulsive forces between atoms.

Electrostatic interactions: Attractions or repulsions between charged or polar groups.

For example, in a study of 2-azetidinone-based analogues designed as anticancer agents, molecular docking revealed high binding affinity to the colchicine site on tubulin. researchgate.net The analysis showed that the compounds formed key hydrogen bonds and hydrophobic interactions within the binding pocket, explaining their biological activity. researchgate.net Similarly, studies on azetidine amides as STAT3 inhibitors used docking to confirm binding and guide the design of more potent analogues. nih.gov

Table 3: Example Docking Results for Azetidine Analogues Against a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Analogue A | -8.5 | TYR 220, LYS 314 | Hydrogen Bond, Hydrophobic |

| Analogue B | -9.2 | PHE 268, ARG 98 | π-π Stacking, Electrostatic |

Note: This table presents hypothetical data based on published studies of azetidine analogues to illustrate the typical output of a molecular docking analysis.

Correlation of Computational Insights with Experimental Reactivity Profiles

Computational chemistry provides a powerful lens through which to understand and predict the reactivity of strained heterocyclic systems like this compound. The reactivity of azetidines is largely governed by their inherent ring strain, which is estimated to be around 26 kcal/mol. researchwithrutgers.comresearchgate.net This strain energy, arising from the deviation of bond angles from the ideal sp³ hybridization, makes the four-membered ring susceptible to various ring-opening and functionalization reactions. semanticscholar.org Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the structural and electronic properties that dictate this reactivity.

Computational models can accurately predict key parameters such as bond lengths, bond angles, strain energies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For a molecule like this compound, DFT calculations can elucidate how the gem-diethyl substitution at the C2 position influences the ring's geometry and electronic structure compared to the parent azetidine. This substitution pattern is expected to introduce steric hindrance and potentially alter the puckering of the azetidine ring, which in turn affects its kinetic and thermodynamic stability.

The correlation between these computational insights and experimental reactivity is well-established. For instance, the calculated activation barriers for nucleophilic ring-opening reactions can be directly compared with experimentally determined reaction rates. nih.gov Lower calculated activation energies typically correspond to faster reaction rates observed in the laboratory. Quantum chemical methods can model the transition states of these reactions, providing a detailed picture of the reaction mechanism. researchgate.net

In the context of cycloaddition reactions, a common reaction pathway for azetidines, computational models like the distortion/interaction model can predict reactivity trends. nih.gov This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. For this compound, this analysis could predict its reactivity with various dipolarophiles or electrophiles, guiding experimental efforts. The correlation is often strong, with computationally predicted rate constants aligning well with experimental values for similar strained heterocycles. nih.gov

Below is a table illustrating the correlation between typical computational predictions and experimental observations for azetidine derivatives, which can be extrapolated to this compound.

| Computational Parameter (DFT) | Predicted Influence on this compound | Corresponding Experimental Observation |

| Ring Strain Energy | High, characteristic of the azetidine ring. | Susceptibility to ring-opening reactions under acidic or catalytic conditions. researchwithrutgers.comresearchgate.net |

| Proton Affinity at Nitrogen | High, due to the basicity of the secondary amine. | Facile formation of azetidinium salts upon treatment with acids. |

| Activation Barrier for N-Alkylation | Low, indicating a facile reaction. | High yields in reactions with alkyl halides or other electrophiles. |

| Transition State Energy for Ring Opening | Dependent on the attacking nucleophile/electrophile. | Predicts the regioselectivity and stereoselectivity of ring-opening products. |

| HOMO-LUMO Energy Gap | Influences reactivity in pericyclic reactions. | Determines the feasibility and rate of [2+2] cycloaddition reactions. researchgate.netresearchgate.net |

This interactive table demonstrates how theoretical calculations on parameters like ring strain and activation barriers for azetidine derivatives correlate with their observed chemical behavior in laboratory experiments.

Computational Retrosynthesis and Synthetic Route Planning

The synthesis of substituted azetidines, particularly those with quaternary centers like this compound, can be challenging. acs.org Computational retrosynthesis has emerged as a transformative tool to address these challenges by systematically exploring and evaluating potential synthetic pathways. the-scientist.comsynthiaonline.com These computer-aided synthesis planning (CASP) tools leverage vast reaction databases and machine learning algorithms to deconstruct a target molecule into simpler, commercially available precursors. nih.govtum.de

A plausible retrosynthetic analysis for this compound, as might be proposed by a CASP tool, is outlined below:

Target Molecule: this compound

Disconnect C-N bond (Intramolecular Cyclization): The most common strategy for forming azetidine rings is the intramolecular cyclization of a γ-amino alcohol or a γ-amino halide. acs.org This leads to precursor 1 , 4-amino-4-ethylhexan-1-ol, or a related derivative with a leaving group at the C1 position.

Disconnect C-C bond (Amine Addition): The precursor 1 can be further simplified. The quaternary carbon center is a key challenge. A potential disconnection points to the addition of an ethyl nucleophile (e.g., ethylmagnesium bromide) to a nitrile or ketone, suggesting precursor 2 , an aminonitrile or aminoketone.

Simplify Precursor 2: This precursor could be assembled from simpler starting materials like 3-chloropropionitrile and diethylamine.

This proposed pathway is summarized in the following table:

| Retrosynthetic Step | Precursor Molecule | Forward Reaction Type | Key Starting Materials |

| 3 | This compound | Intramolecular Cyclization (e.g., Mitsunobu or tosylation/cyclization) | 4-Amino-4-ethylhexan-1-ol |

| 2 | 4-Amino-4-ethylhexan-1-ol | Grignard Reaction | 3-(N,N-dibenzylamino)propanenitrile |

| 1 | 3-(N,N-dibenzylamino)propanenitrile | Nucleophilic Substitution | Dibenzylamine, 3-chloropropionitrile |

This interactive table outlines a potential retrosynthetic route for this compound, as might be generated by a computational planning tool. The strategy focuses on a key intramolecular cyclization step.

Alternative routes, such as a [2+2] cycloaddition (aza Paternò-Büchi reaction) between an imine and an alkene, could also be considered. researchgate.netchemrxiv.org For this compound, this would involve the reaction of an N-protected imine with 1,1-diethyl-ethene. However, the synthesis of such a sterically hindered alkene might be inefficient. Computational tools can evaluate the predicted yields and feasibility of multiple competing routes, scoring them based on factors like step count, atom economy, and the cost of starting materials, thereby guiding chemists to the most efficient and practical synthesis plan. nih.gov

Structure Reactivity and Structure Interaction Relationships of Diethylazetidine Scaffolds

Influence of Diethyl Substitution and Other Substituents on Azetidine (B1206935) Ring Stability and Chemical Reactivity

The azetidine ring possesses inherent ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.org This strain energy, which includes angle strain, torsional strain, and steric strain, is a primary driver of the ring's chemical reactivity, particularly its susceptibility to ring-opening reactions. libretexts.orgnsf.govrsc.orgresearchgate.net The substitution pattern on the ring can either exacerbate or alleviate this strain, thereby modulating its stability and reactivity. arkat-usa.org

The presence of alkyl groups, such as the two ethyl groups in 2,2-diethylazetidine, has a profound impact on the reactivity of the azetidine ring, primarily through steric and electronic effects. researchgate.netrsc.org

Steric Effects: The two ethyl groups at the C2 position create significant steric bulk. This steric hindrance can direct the approach of reagents, influencing the regioselectivity of reactions. cymitquimica.compolimi.it For instance, in radical additions to N-protected 2-azetines, the attack of the radical species occurs regioselectively at the C3 position. This is partly explained by steric effects, where a bulky substituent group on the nitrogen, like a Boc group, can hinder the attack at the C2 position. polimi.it Similarly, for non-activated 2-substituted aziridines, which are structurally related three-membered rings, the site of nucleophilic ring-opening is governed by both steric and electronic factors. arkat-usa.org The steric hindrance introduced by the diethyl groups in 3,3-diethylazetidine-2,4-dione (B1329865) is noted to affect its reactivity. cymitquimica.com

Attaching aromatic and heteroaromatic moieties to the azetidine scaffold, typically at the N1 position, significantly modulates its chemical reactivity. mdpi.com This modulation arises from the electronic properties of the aryl or heteroaryl group, which can withdraw or donate electron density from the azetidine ring system. pdx.edurafflesuniversity.edu.in

A comparative study on the reactivity of different bis(azetidine-2,4-dione)s demonstrated that aryl-substituted azetidine-2,4-diones are more reactive toward amines in ring-opening reactions than their aliphatic counterparts. acs.org This increased reactivity is attributed to the electron-withdrawing nature of the aromatic ring attached to the nitrogen atom.

Further enhancement of reactivity is observed when an additional electron-withdrawing group is introduced to the aromatic ring. For example, placing a carbonyl group in conjugation with the phenyl rings of an N,N'-aryl-bis(azetidine-2,4-dione) further increases the reactivity toward nucleophilic attack by amines. acs.org This is because electron-withdrawing groups decrease the electron density on the aromatic ring and, by extension, on the azetidine nitrogen, making the carbonyl carbons of the azetidinedione ring more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.com

The following table illustrates the difference in reaction times for the ring-opening of various N-substituted bis(azetidine-2,4-dione)s with n-butylamine, highlighting the influence of the substituent.

| Compound Name | N-Substituent Linker | Reaction Time with n-Butylamine at 25°C |

|---|---|---|

| N1,N1'-(4,4'-Methylenebis(4,1-phenylene))bis(N3-butyl-2,2-diethylmalonamide) | Methylenebis(phenylene) | 25 min |

| N1,N1'-(4,4'-Carbonylbis(4,1-phenylene))bis(N3-butyl-2,2-diethylmalonamide) | Carbonylbis(phenylene) (more electron-withdrawing) | <68 s |

This data clearly shows that the introduction of a more strongly electron-withdrawing group (carbonyl vs. methylene) between the phenyl and azetidinedione rings dramatically accelerates the ring-opening reaction. acs.org The presence of bulky aromatic substituents has also been noted to influence the efficacy of biologically active azetidine derivatives. mdpi.com

Stereochemical Aspects and Chiral Recognition in Azetidine Transformations

The three-dimensional arrangement of substituents on the azetidine ring plays a critical role in its transformations. The stereochemistry of reactants often dictates the stereochemistry of the products in reactions such as cycloadditions and ring-openings. rsc.orgmasterorganicchemistry.com

The stereoselectivity of radical additions to 2-azetines, for instance, is affected by the steric requirements of substituents at the C2-position. polimi.it High levels of trans stereoselectivity are observed when bulky substituents are installed at C2, while smaller substituents can lead to cis-stereoselectivity. polimi.it The synthesis of cis-2,3-disubstituted azetidines can be achieved with high diastereoselectivity through methods like hydrozirconation, although steric hindrance from bulky substituents can diminish this selectivity. rsc.org

A significant advancement in the stereocontrolled functionalization of azetidines is the use of chiral catalysts for enantioselective reactions. Chiral hydrogen-bond donor catalysts, such as squaramides, have been successfully employed in the highly enantioselective ring-opening of 3-substituted azetidines. figshare.comchemrxiv.orgacs.org This process allows for the creation of valuable chiral α-amino-γ-halopropane building blocks from racemic or achiral azetidine precursors. acs.org The catalyst operates through a mechanism of charge recognition, binding to the dipolar transition state of the SN2 ring-opening reaction in an asymmetric fashion. figshare.comchemrxiv.org This interaction creates a network of electrostatic interactions that forms the basis for enantioinduction, allowing the catalyst to tolerate a wide variety of substrates with different steric and functional features while maintaining high enantioselectivity. figshare.comacs.org

Rational Design Principles for Modulating Chemical Interactions and Selective Reactivity

The predictable relationship between the structure of a substituted azetidine and its reactivity allows for the rational design of molecules with tailored properties. polimi.itchemrxiv.org By strategically choosing substituents, chemists can modulate chemical interactions and achieve selective reactivity. researchgate.netresearcher.life

One key principle is the manipulation of electronic effects. As demonstrated with aziridine-based inhibitors, the introduction of inductive electron-withdrawing substituents at the nitrogen atom can significantly accelerate the rate of nucleophilic ring-opening. acs.org This principle is directly applicable to azetidines, where N-aryl groups enhance reactivity compared to N-alkyl groups, and this effect can be further tuned by substituents on the aromatic ring. acs.org

A second principle involves the design of catalysts that recognize specific features of the reacting substrate. The development of chiral squaramide catalysts for enantioselective azetidine ring-opening is a prime example. chemrxiv.orgacs.org The design of these catalysts is based on recognizing the conserved electrostatic features of the reaction's transition state rather than specific steric features of the substrate. figshare.comchemrxiv.org This framework provides a powerful strategy for designing catalysts that can achieve high enantioselectivity across a diverse range of reactions that proceed through similar polar mechanisms. chemrxiv.orgacs.org

Furthermore, strain-release approaches offer another avenue for rational design. The in-situ generation of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) allows for subsequent reactions with nucleophiles to form functionalized azetidines. polimi.ituni-muenchen.de The choice of nucleophile and reaction conditions can be rationally selected to yield a desired product. Similarly, the design of silver(I) and rhodium(I) catalysts allows for tunable and selective nitrene transfer reactions to synthesize complex azetidine scaffolds. wisc.edunih.gov

2,2 Diethylazetidine and Its Derivatives As Versatile Building Blocks in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Systems

The utility of strained small rings, like azetidines, as precursors for larger, more complex heterocyclic frameworks is a well-established strategy in synthetic chemistry. acs.org The ring strain within the azetidine (B1206935) core (approximately 25.4 kcal/mol) facilitates selective bond cleavage and subsequent rearrangement or expansion to afford diverse heterocyclic systems. rsc.org

One notable transformation is the acid-mediated ring expansion of N-protected 2,2-disubstituted azetidines. For instance, N-Boc or N-Cbz protected 2-ester-2-arylazetidines undergo rapid and high-yielding ring expansion in the presence of a Brønsted acid at room temperature. acs.org This reaction proceeds through the formation of a carbocation intermediate upon azetidine ring opening, which is then trapped by the carbamate (B1207046) oxygen to form 6,6-disubstituted 1,3-oxazinan-2-ones. This transformation highlights the potential of azetidine derivatives to serve as direct precursors to more complex, medicinally relevant scaffolds. acs.org

The synthesis of thiazole (B1198619) derivatives, a class of heterocycles with significant pharmacological importance, can be achieved using azetidine-based starting materials. mdpi.com A notable example involves the synthesis of 3,3-diethylazetidine-2,4-dione-based thiazoles. The synthetic route commences with the preparation of 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione from 1-(4-aminophenyl)-2-chloroethanone (B1601970) and 2,2-diethyl malonyl dichloride. mdpi.com

This key intermediate then undergoes a Hantzsch-type condensation reaction with various thioureas to yield a library of thiazole derivatives. mdpi.com The reaction proceeds with good to excellent yields, demonstrating the utility of the 3,3-diethylazetidine-2,4-dione (B1329865) moiety as a foundational scaffold for building complex thiazole-containing molecules. These products have shown potent inhibitory activity against human neutrophil elastase (HNE), indicating their potential in medicinal chemistry. mdpi.com

Table 1: Synthesis of 3,3-diethylazetidine-2,4-dione based thiazoles

| Precursor | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione | Thiourea | 1-(4-(2-aminothiazol-4-yl)phenyl)-3,3-diethylazetidine-2,4-dione | 52-99 |

Data sourced from a study on the synthesis of new human neutrophil elastase inhibitors. mdpi.com

Role as Key Intermediates in Convergent and Divergent Synthetic Strategies

2,2-Disubstituted azetidines are well-suited as key intermediates in both strategies. Their synthesis can be achieved through various methods, including intramolecular C(sp³)–H amination and coupling reactions. rsc.org Once formed, the azetidine ring can be functionalized or used in ring-opening and ring-expansion reactions.

An example of a process that can be integrated into these strategies is a three-step sequence involving N-H insertion, cyclization, and expansion (NICE). acs.org This sequence starts from acyclic precursors to form a 2,2-disubstituted azetidine, which is then expanded to a 1,3-oxazinan-2-one. acs.org This method allows for the direct assembly of complex heterocyclic scaffolds from simple starting materials, embodying the principles of a convergent approach where the azetidine serves as a crucial linking intermediate. acs.org

Furthermore, the ability to selectively functionalize the azetidine ring at different positions allows for divergent pathways. For example, α-lithiation of N-protected azetidines followed by trapping with various electrophiles enables the synthesis of a wide array of enantioenriched N-alkyl-2,2-disubstituted azetidines. mdpi.com This approach allows a single azetidine precursor to be converted into a library of diverse products. mdpi.com

Applications in Polymer Science: Monomers for Advanced Materials (e.g., Polymalonamides)

Azetidine derivatives, particularly those with activated ring systems, serve as valuable monomers for the synthesis of advanced polymers through ring-opening polymerization. researchgate.net The strain of the four-membered ring provides the thermodynamic driving force for polymerization. rsc.org

Specifically, N-aryl azetidine-2,4-diones, which can be synthesized from diethylmalonyl dichloride and an appropriate aniline (B41778) derivative, are effective monomers for producing polymalonamides. acs.orgresearchgate.net The polymerization occurs via a selective ring-opening reaction with amine nucleophiles. For example, the reaction of bis(azetidine-2,4-dione)s with diamines, such as long-chain polyether diamines and hexamethylene diamine, yields elastomeric polymalonamides. acs.org

Research has shown that aryl azetidine-2,4-diones are more reactive towards ring-opening with amines than their aliphatic counterparts. acs.org Ketone-conjugated aromatic bis(azetidine-2,4-dione)s, in particular, lead to high molecular weight polymalonamides in short reaction times, resulting in materials with superior mechanical properties and thermal resistance above 350 °C. acs.org This rapid and efficient polymerization makes these monomers suitable for processes like reaction injection molding (RIM). acs.org

Table 2: Properties of Polymalonamides from Bis(azetidine-2,4-dione) Monomers

| Monomer Type | Polymer Type | Key Properties |

|---|---|---|

| Aryl bis(azetidine-2,4-dione)s | Aromatic Polymalonamides | Mostly amorphous, temperature resistant >350 °C |

Data derived from research on polymalonamide elastomers. acs.org

Development of Chemical Probes and Tools for Mechanistic Studies in Chemical Biology

Chemical probes are essential small-molecule tools used to study and manipulate biological systems, providing insights into protein function and disease pathways. nih.gov Azetidine-based compounds are emerging as valuable scaffolds for the development of such probes. cedars-sinai.edu Their rigid, three-dimensional structure can be exploited to design selective ligands for protein targets.

Azetidine-based small molecules are being investigated as inhibitors for pathways implicated in cancer, such as the Signal Transducer and Activator of Transcription (STAT)3 signaling pathway. cedars-sinai.edu The development of these inhibitors allows them to be used as chemical probes to interrogate the signaling cascade, helping to identify and validate new therapeutic targets. cedars-sinai.edu For example, mechanistic studies of azetidine-based small molecule inhibitors of STAT3 are currently underway. cedars-sinai.edu

Furthermore, the versatility of the azetidine scaffold allows for the incorporation of reactive groups or reporter tags, transforming them into activity-based probes (ABPs) or proteolysis-targeting chimeras (PROTACs). For instance, azetidine acrylamides have been developed as electrophilic probes that can stereoselectively and site-specifically react with cysteine residues on E3 ligases, enabling targeted protein degradation. researchgate.net This demonstrates how the azetidine framework can be functionalized to create sophisticated chemical tools for studying complex biological processes like protein-protein interactions and protein degradation in living cells. researchgate.net

Advanced Research Perspectives and Future Challenges in Diethylazetidine Chemistry

Development of Sustainable and Green Synthetic Methodologies for Azetidine (B1206935) Compounds

The synthesis of azetidine rings, including 2,2-diethylazetidine, presents inherent challenges due to the ring strain of the four-membered heterocycle. medwinpublishers.comresearchgate.net Traditional synthetic routes have often involved complex procedures and the use of hazardous chemicals. nsysu.edu.tw Consequently, a significant focus of modern organic chemistry is the development of sustainable and "green" methodologies for constructing these valuable molecular scaffolds.

Recent advancements have highlighted the use of visible light-mediated photocatalysis as a promising green approach. umich.eduresearchgate.net For instance, the aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been successfully employed for azetidine synthesis using visible light and a commercially available iridium photocatalyst. researchgate.netrsc.org This method is noted for its operational simplicity and mild reaction conditions. researchgate.net Another innovative strategy involves a "two-in-one catalyst" system using nickel dibromide, which facilitates both polar and free radical reactions in a one-pot protocol, achieving high yields and minimizing chemical reagents. nsysu.edu.tw Researchers are also exploring the use of green energy technologies, such as light and electricity, to overcome existing challenges in azetidine synthesis. nsysu.edu.tw

The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these new methodologies. huarenscience.com Efforts are being made to replace hazardous reagents, for example, substituting toxic Bu3SnH with the more environmentally friendly tris(trimethylsilyl)silane (B43935) in radical deoxygenation reactions. mdpi.com Furthermore, the development of synthetic methods in aqueous systems and the use of microchannel reactors represent steps towards more sustainable and industrially scalable processes. researchgate.netscienceopen.com The use of renewable feedstocks and biocatalysis, including enzymatic approaches, are also emerging as key strategies for the sustainable production of azetidine-containing compounds. huarenscience.commdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Azetidines

| Feature | Traditional Methods | Green/Sustainable Methods |

| Energy Source | Often requires heat | Visible light, electricity nsysu.edu.twresearchgate.net |

| Catalysts | May use hazardous heavy metals | Earth-abundant metals (e.g., nickel, copper), photocatalysts (e.g., iridium), biocatalysts nsysu.edu.twhuarenscience.comnih.gov |

| Reagents | Can involve toxic and hazardous chemicals (e.g., Bu3SnH) | Environmentally benign reagents (e.g., (Me3Si)3SiH), reduced reagent quantities nsysu.edu.twmdpi.com |

| Solvents | Often relies on volatile organic compounds | Water-based systems, safer alternatives researchgate.nethuarenscience.com |

| Efficiency | Can be multi-step with lower yields | One-pot protocols, high yields (up to 97%) nsysu.edu.tw |

| Waste | Generates significant chemical waste | Waste minimization, potential for catalyst recycling huarenscience.com |

Exploration of Novel and Unprecedented Reactivity Pathways of the Azetidine Ring

The inherent ring strain of the azetidine nucleus not only makes its synthesis challenging but also endows it with unique reactivity that can be harnessed for further chemical transformations. rsc.orgresearchgate.net Researchers are actively exploring novel reaction pathways that leverage this strain, leading to the formation of diverse and complex molecular architectures.

One area of significant interest is the ring-opening of azetidines. A variety of reagents and conditions have been shown to induce ring cleavage. For example, the reaction of azetidines with chloroformates can lead to either dealkylation or the formation of γ-chloroamines, which can be further cyclized. acs.org Lewis acid-mediated ring-opening rearrangements have also been reported, such as the conversion of 2-aryl-N-tosylazetidines into enantiopure (E)-allylamines using Cu(OTf)2. iitk.ac.in This particular transformation proceeds through an unprecedented rearrangement, highlighting the potential for discovering new chemical reactivity. iitk.ac.in

Furthermore, unprecedented bond cleavages have been observed. For instance, during a Pauson-Khand reaction approach to tricyclic azetidines, a novel N1-C2 bond breakage in the azetidine ring was noted. nih.gov Biocatalysis is also opening new avenues for azetidine chemistry. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a umich.edunih.gov-Stevens rearrangement. nih.govchemrxiv.org This biocatalytic approach overcomes the typical reactivity of the intermediate aziridinium (B1262131) ylides, demonstrating a new-to-nature transformation. nih.gov

The functionalization of the azetidine ring itself is another active area of research. Methods for the direct C-H amination and coupling with Grignard reagents have expanded the toolkit for modifying the azetidine scaffold. rsc.org These novel reactivity pathways are crucial for expanding the chemical space accessible from azetidine building blocks, including this compound derivatives.

Advancement of In-situ Spectroscopic and Real-Time Monitoring Techniques for Azetidine Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of azetidines and for controlling their subsequent transformations. In-situ spectroscopic techniques and real-time monitoring are proving to be invaluable tools in this endeavor.

In-situ Fourier-transform infrared (FT-IR) spectroscopy has been effectively used to monitor the progress of azetidine reactions. nih.gov For example, during the α-lithiation of N-EDG azetidines, in-situ FT-IR allowed for the observation of the formation and evolution of lithiated intermediates at low temperatures. nih.govresearchgate.net This technique provided evidence for the existence of a configurationally labile lithiated species, which was a key insight into the stereochemical outcome of the reaction. nih.gov Similarly, in-situ IR spectroscopy has been used to confirm the rapidity of reactions involving the strain-release ring-opening of azabicyclo[1.1.0]butane to form functionalized azetidines. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time analysis. For instance, in-situ ¹H NMR spectroscopy has been used to determine the yields of enantioselective cyclization reactions to form spirocyclic azetidine oxindoles. nih.gov Real-time ¹H NMR has also been employed to study the kinetics of the cationic ring-opening polymerization of azetidines, providing insights into monomer consumption and the formation of intermediates like dimers. rsc.org These real-time monitoring techniques provide a wealth of data that can be used to optimize reaction conditions, improve yields, and gain a fundamental understanding of the underlying reaction mechanisms.

Table 2: Applications of In-situ Spectroscopy in Azetidine Chemistry

| Technique | Application | Key Findings | Reference |

| In-situ FT-IR Spectroscopy | Monitoring the α-lithiation of N-EDG azetidines | Observation of configurationally labile lithiated intermediates. | nih.govresearchgate.net |

| In-situ IR Spectroscopy | Investigating multicomponent synthesis of azetidines | Confirmed the rapid nature of the strain-release ring-opening reaction. | researchgate.netacs.org |

| In-situ IR Spectroscopy | Studying enantioselective ring-opening of azetidines | Revealed the rapid conversion of the catalyst to an intermediate ion pair. | acs.org |

| In-situ ¹H NMR Spectroscopy | Determining yields in enantioselective cyclization | Provided quantitative data on product formation for reaction optimization. | nih.gov |

| Real-time ¹H NMR Spectroscopy | Analyzing cationic ring-opening polymerization of azetidines | Monitored monomer consumption and the formation of dimeric species. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Diethylazetidine Synthesis Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis, and their application to azetidine chemistry holds significant promise. uni-muenchen.denih.gov These computational tools can accelerate the discovery and optimization of synthetic routes, predict reaction outcomes, and even design novel molecules with desired properties.

Bayesian optimization, a type of ML, is a powerful technique for optimizing reaction conditions. arxiv.org It can efficiently explore the high-dimensional parameter space of a chemical reaction to identify the optimal set of conditions for maximizing yield or selectivity. arxiv.orgjmlr.org This approach can be integrated into "self-driving" or autonomous laboratories, where AI algorithms plan and execute experiments, leading to a closed-loop system for rapid process optimization. nih.gov

Discovery of New Chemical Applications for Diethylazetidine Scaffolds beyond Current Scope

The unique structural and physicochemical properties of the azetidine ring make it an attractive scaffold for a wide range of applications, particularly in medicinal chemistry and materials science. researchgate.net While derivatives of this compound have shown promise, for instance as human neutrophil elastase inhibitors, the potential for this scaffold is far from fully realized. nih.govmdpi.commdpi.com

In medicinal chemistry, the incorporation of a 3,3-diethylazetidine (B13016976) moiety can impart favorable pharmacokinetic properties to a drug candidate. researchgate.net The rigid, three-dimensional nature of the azetidine ring can provide a structural framework to build upon, creating novel intellectual property space. nih.gov Future research will likely focus on incorporating the this compound scaffold into a broader range of biologically active molecules to explore its potential in treating various diseases, including cancer and inflammatory conditions. nih.govmdpi.com